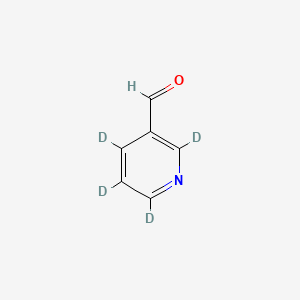

3-Pyridinecarboxaldehyde-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

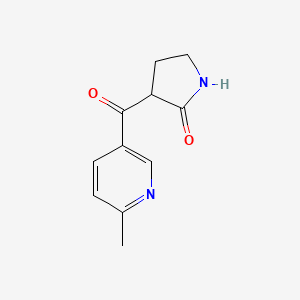

Matrix-isolation Infrared Spectroscopy and UV Photo-excitation 3-Pyridinecarboxaldehyde-d4, along with its isomers, has been thoroughly investigated using matrix-isolation infrared spectroscopy combined with UV photo-excitation and density-functional theory (DFT) calculations. This research revealed insights into the molecular behavior of 3-pyridinecarboxaldehyde under the influence of UV light, identifying different rotamers and their stability, which has implications for understanding molecular interactions in various scientific fields (Ohno, Itoh, Yokota, & Katsumoto, 2006).

Synthetic Chemistry In synthetic chemistry, this compound serves as a precursor in the highly efficient synthesis of 2-amino-3-pyridinecarboxaldehyde. This compound was synthesized through a process involving ortho-lithiation of 2-(pivaloylamino)pyridine and reaction with DMF, followed by acid hydrolysis. This synthesis pathway underscores the compound's role in facilitating the production of chemical intermediates with potential applications in pharmaceuticals and materials science (Rivera et al., 2001).

Photochemistry and Spectroscopic Studies The photochemistry and structural behavior of this compound and its isomers have been detailed through low-temperature matrix isolation infrared spectroscopy and quantum chemical calculations. These studies provide comprehensive insights into the vibrational frequencies and geometric parameters of the molecule, facilitating a better understanding of its electronic and structural properties under various conditions. Such research has potential implications in materials science, particularly in the development of light-responsive materials (Cluyts, Sharma, Kuş, Schoone, & Fausto, 2017).

Corrosion Inhibition 3-Pyridinecarboxaldehyde derivatives have been investigated for their corrosion inhibition properties on mild steel in hydrochloric acid. These studies revealed that certain pyridine Schiff base derivatives exhibit significant inhibition efficiency, offering insights into their potential application in protecting industrial materials from corrosive environments. This research contributes to the development of more effective corrosion inhibitors, which is crucial for extending the lifespan of metal components in various industrial applications (Meng et al., 2017).

Mechanism of Action

Target of Action

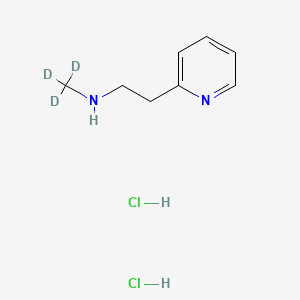

3-Pyridinecarboxaldehyde-d4, also known as Nicotinealdehyde-d4, is a deuterium-labeled version of 3-Pyridinecarboxaldehyde It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Mode of Action

The incorporation of deuterium (a stable isotope of hydrogen) into drug molecules has been known to affect the pharmacokinetic and metabolic profiles of drugs . This could potentially alter the interaction of the compound with its targets and result in changes in the biological system.

Biochemical Pathways

The compound’s deuterium labeling suggests it may be used as a tracer in biochemical pathways during drug development and research .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs

Result of Action

The compound’s deuterium labeling suggests it may be used in research and drug development to trace and quantify the effects of drug molecules .

Biochemical Analysis

Biochemical Properties

It is known that the compound has significant structural, energetic, and vibrational properties . The compound interacts with various biomolecules, but the specific enzymes, proteins, and other biomolecules it interacts with are yet to be identified .

Cellular Effects

It is known that pyridine-based molecules have been used in drug crafting and have shown potent effects against a range of diseases

Molecular Mechanism

The compound is known to have significant structural, energetic, and vibrational properties . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be identified .

Temporal Effects in Laboratory Settings

It is known that the compound has significant structural, energetic, and vibrational properties

Properties

IUPAC Name |

2,4,5,6-tetradeuteriopyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c8-5-6-2-1-3-7-4-6/h1-5H/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJZUKDFHGGYHMC-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C=O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662180 |

Source

|

| Record name | (~2~H_4_)Pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258854-80-7 |

Source

|

| Record name | (~2~H_4_)Pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-Nonadecafluoro-3-(2-hydroxyethyl)-5-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl)oxy]-4,6-dioxa-3-aza-5-phosphaheptadecan-1-ol 5-oxide](/img/structure/B563363.png)